1-Ethyl-3-methylimidazolium trifluoroacetate

Vue d'ensemble

Description

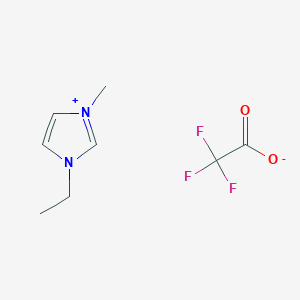

1-Ethyl-3-methylimidazolium trifluoroacetate is a non-volatile ionic liquid known for its unique properties and applications. It is characterized by its empirical formula C8H11F3N2O2 and a molecular weight of 224.18 g/mol . This compound is widely used in various fields due to its stability, low volatility, and ability to dissolve a wide range of substances .

Méthodes De Préparation

1-Ethyl-3-methylimidazolium trifluoroacetate is typically synthesized by reacting 1-ethyl-3-methylimidazole with trifluoroacetic acid. The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete reaction . The general reaction scheme can be represented as follows:

[ \text{1-ethyl-3-methylimidazole} + \text{trifluoroacetic acid} \rightarrow \text{this compound} ]

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include purification steps such as distillation or crystallization to remove any impurities .

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: The trifluoroacetate anion can be substituted with other anions in the presence of suitable reagents.

Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and the reagents used .

Applications De Recherche Scientifique

Catalysis

Overview : Ionic liquids like [EMIM][TFA] are utilized as solvents and catalysts in chemical reactions due to their tunable properties and ability to dissolve a wide range of organic and inorganic materials.

Case Study : A study demonstrated that [EMIM][TFA] can effectively catalyze the oxidative decomposition of lignocellulose when combined with polyoxometalates. This mixture selectively produced aromatic compounds such as acids, esters, and phenols under optimized conditions, showcasing its potential in biomass conversion processes .

| Catalytic Reaction | Conditions | Products |

|---|---|---|

| Lignocellulose Decomposition | Various temperatures, oxidant concentrations | Aromatic compounds (e.g., phenols) |

Gas Absorption

Overview : [EMIM][TFA] has been studied for its effectiveness in capturing gases such as nitrogen dioxide (NO₂) and carbon dioxide (CO₂), making it valuable for environmental applications.

Case Study : Research indicated that when mixed with triethanolamine, [EMIM][TFA] significantly decreased the viscosity and enhanced the absorption capacity for NO₂. The optimal performance was observed at a mole fraction of 0.58 of [EMIM][TFA], indicating its utility in gas treatment technologies .

| Gas Absorbed | Optimal Conditions | Performance Metrics |

|---|---|---|

| Nitrogen Dioxide | 303.15 K, mole fraction 0.58 | Enhanced absorption capacity |

Biopolymer Processing

Overview : The plasticizing effect of [EMIM][TFA] on biopolymers has been explored, particularly in starch-based materials.

Case Study : A study revealed that [EMIM][TFA] acts as an effective plasticizer for starch, transforming its crystalline structure into an amorphous state. This modification leads to increased flexibility and reduced glass transition temperature (Tg), which is crucial for developing biodegradable materials .

| Biopolymer Blend | Plasticizer Content (%) | Effects Observed |

|---|---|---|

| Starch-based blends | 27.5 - 42.5 | Increased flexibility, lower Tg |

Thermal Stability Studies

Overview : The impact of ionic liquids on protein stability is another area of interest.

Case Study : Research showed that [EMIM][TFA] influences the thermal stability of lysozyme, promoting amyloid fibrillization in a dose-dependent manner. This finding is significant for biopharmaceutical applications where protein stability is critical .

| Ionic Liquid Concentration (%) | Effect on Lysozyme Stability |

|---|---|

| Varies | Increased fibrillization observed |

Mécanisme D'action

The mechanism by which 1-ethyl-3-methylimidazolium trifluoroacetate exerts its effects is primarily through its ionic nature. The compound interacts with other molecules through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution and stabilization of various substances, making it an effective solvent and catalyst .

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methylimidazolium trifluoroacetate can be compared with other similar ionic liquids, such as:

1-ethyl-3-methylimidazolium acetate: This compound has similar solvation properties but differs in its anionic component, which affects its solubility and reactivity.

1-ethyl-3-methylimidazolium methanesulfonate: This ionic liquid is used in similar applications but has different chemical properties due to the presence of the methanesulfonate anion.

1-ethyl-3-methylimidazolium dicyanamide: This compound is another variant with distinct properties and applications.

The uniqueness of this compound lies in its trifluoroacetate anion, which imparts specific solvation and reactivity characteristics that are advantageous in various applications .

Activité Biologique

1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) is a type of ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This compound is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic materials. This article explores the biological activity of [EMIM][TFA], focusing on its cytotoxicity, biocompatibility, and interactions with biological systems.

- Molecular Formula : C₅H₈F₃N

- Molar Mass : 185.12 g/mol

- Appearance : Colorless liquid

- Solubility : Highly soluble in water and organic solvents

Biological Activity Overview

The biological activity of [EMIM][TFA] has been studied in various contexts, including its cytotoxic effects on human cell lines, its role as a solvent for drug delivery systems, and its interactions with biomolecules.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines such as Caco-2 (colon carcinoma) and HepG-2 (hepatocellular carcinoma). The results indicate that [EMIM][TFA] exhibits varying degrees of cytotoxicity depending on concentration and exposure time.

| Concentration (mg/mL) | Caco-2 Cell Viability (%) | HepG-2 Cell Viability (%) |

|---|---|---|

| 0.1 | 95 | 92 |

| 0.5 | 80 | 75 |

| 1.0 | 60 | 58 |

| 5.0 | 30 | 25 |

Data adapted from cytotoxicity assays conducted on human cell lines .

Hemolytic Activity

Hemolytic assays were performed to evaluate the effect of [EMIM][TFA] on red blood cells. The hemolytic activity was assessed at various concentrations, revealing minimal hemolysis at lower concentrations but significant hemolysis at higher concentrations.

| Concentration (mg/mL) | Hemolysis (%) |

|---|---|

| 0.1 | 2 |

| 0.5 | 5 |

| 1.0 | 10 |

| 5.0 | 50 |

Results indicate that [EMIM][TFA] can induce hemolysis at elevated concentrations .

The mechanisms underlying the biological activity of [EMIM][TFA] are still under investigation. However, several studies suggest that the ionic liquid interacts with cellular membranes and proteins, leading to alterations in membrane integrity and function.

Protein Denaturation Assays

Protein denaturation assays demonstrated that [EMIM][TFA] can destabilize proteins at certain concentrations, which may contribute to its cytotoxic effects. The denaturation was evaluated using bovine serum albumin (BSA) as a model protein.

| Concentration (mg/mL) | Denaturation (%) |

|---|---|

| 0.1 | 5 |

| 0.5 | 15 |

| 1.0 | 30 |

These results highlight the potential of [EMIM][TFA] to affect protein stability .

Case Studies

- Drug Delivery Systems : Research has shown that [EMIM][TFA] can enhance the solubility and bioavailability of poorly soluble drugs when used as a solvent in drug formulations. This property is particularly useful in developing new therapeutic agents.

- Biocompatibility Assessments : In vivo studies have indicated that formulations containing [EMIM][TFA] exhibit favorable biocompatibility profiles, making them suitable for biomedical applications such as drug delivery and tissue engineering.

- Environmental Impact : Studies exploring the environmental toxicity of ionic liquids have included [EMIM][TFA], revealing that while it is less toxic than many traditional organic solvents, its environmental persistence remains a concern.

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKVYNJKBRLDAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431192 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-65-1 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.